molecular formula C17H14O2 B3823463 1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione

1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione

Cat. No. B3823463
M. Wt: 250.29 g/mol
InChI Key: LOALMTBHONGUCJ-UHFFFAOYSA-N
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Description

“1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione” is a complex organic compound with the molecular formula C11H10O2 . It is a derivative of pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione .


Synthesis Analysis

The synthesis of such structures involves functionalization of pentacyclic [5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione based on the protection of one of its reactive centers . The synthesis of alkyne ketal derivatives of different chain lengths as well as linear alkene and cyclic alkene ketal derivatives has been reported . The synthesis of these compounds was performed using MS, FT-IR, and NMR spectroscopy in combination with X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as MS, FT-IR, NMR spectroscopy, and X-ray diffraction analysis . The single crystal X-ray analyses of four synthons are presented . The X-ray analyses show that the polycyclic structures had different modes of intermolecular interaction and molecular stacking .


Chemical Reactions Analysis

Reformatsky reactions of pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione with ethyl bromoacetate and ethyl difluorobromoacetate have been performed in the presence of zinc dust and iodine in dioxane under irradiation by high-intensity ultrasound (HIU) . In each case, addition of one equivalent of the organozinc reagents occurs with concomitant intramolecular hemiacetal formation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.1959 . It undergoes phase changes at certain temperatures . For example, it has a triple point at 516.8 K . The enthalpy of fusion at this temperature is 5.23 kJ/mol .

Future Directions

The compound and its derivatives have shown promising neuroprotective ability . Future research could focus on further exploring these properties and developing new approaches to sodium hydroxide extraction that utilize proton-ionizable fluorinated alcohols to effect pseudo-hydroxide extraction .

properties

IUPAC Name

1-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-15-10-8-6-9-11(10)16(19)17(7-4-2-1-3-5-7)13(9)12(8)14(15)17/h1-5,8-14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOALMTBHONGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4(C5=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione
Reactant of Route 2
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione
Reactant of Route 3
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione
Reactant of Route 4
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione
Reactant of Route 5
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione
Reactant of Route 6
1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione

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